molecular formula C12H15NO3 B13563266 Ethyl 4-(3-aminophenyl)-4-oxobutanoate

Ethyl 4-(3-aminophenyl)-4-oxobutanoate

Cat. No.: B13563266
M. Wt: 221.25 g/mol
InChI Key: ISBKMOZLACFJHB-UHFFFAOYSA-N
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Description

Ethyl 4-(3-aminophenyl)-4-oxobutanoate is a β-keto ester derivative featuring a phenyl ring substituted with an amino group at the meta position. For example, compounds such as Ethyl 4-(indolin-1-yl)-4-oxobutanoate (synthesized via transesterification of methyl esters in ethanol with p-toluenesulfonic acid, yielding 27%) and Ethyl 4-(4-(tert-butyl)phenyl)-4-oxobutanoate (prepared using TiCl₃ in acetone) highlight common synthetic strategies for β-keto esters. These methods often involve esterification, nucleophilic substitution, or coupling reactions, depending on the target substituents.

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

ethyl 4-(3-aminophenyl)-4-oxobutanoate

InChI

InChI=1S/C12H15NO3/c1-2-16-12(15)7-6-11(14)9-4-3-5-10(13)8-9/h3-5,8H,2,6-7,13H2,1H3

InChI Key

ISBKMOZLACFJHB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC(=CC=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(3-aminophenyl)-4-oxobutanoate typically involves the esterification of 4-(3-aminophenyl)-4-oxobutanoic acid. One common method is the Fischer esterification, where the acid reacts with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods: In an industrial setting, the synthesis might involve more efficient catalytic processes to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can be employed to produce this compound on a larger scale.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminophenyl group, leading to the formation of nitro derivatives.

    Reduction: Reduction of the ketone group can yield the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride can be used to introduce halides, which can then be substituted by nucleophiles.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(3-aminophenyl)-4-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-aminophenyl)-4-oxobutanoate depends on its interaction with biological targets. The aminophenyl group can interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The ketone group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., NO₂, Cl) generally reduce yields compared to electron-donating groups (e.g., OCH₃) due to steric and electronic hindrance during coupling reactions .
  • Halogenated derivatives (e.g., 3-F, 3-Br) are synthesized efficiently via nucleophilic substitution or Suzuki-Miyaura cross-coupling, with yields exceeding 60% .

Physicochemical Properties

Substituents also modulate solubility, melting points, and spectral properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Spectral Data (¹H NMR)
Ethyl 4-(3-fluorophenyl)-4-oxobutanoate C₁₂H₁₃FO₃ 224.23 δ 1.25 (t, 3H, CH₂CH₃), 3.55 (s, 2H, COCH₂)
Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate C₁₃H₁₅FO₄ 266.26 δ 1.30 (t, 3H, CH₂CH₃), 3.85 (s, 3H, OCH₃)
Ethyl 4-(3-chlorophenyl)-3-oxobutanoate C₁₂H₁₃ClO₃ 240.68 δ 1.20 (t, 3H, CH₂CH₃), 3.40 (s, 2H, COCH₂)

Key Observations :

  • Methoxy groups enhance solubility in polar solvents (e.g., DMF, methanol) due to increased polarity .
  • Halogen substituents (F, Cl) introduce distinct deshielding effects in ¹H NMR, aiding structural confirmation .

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